N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a cyclohexenyl group, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.
Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be attached through a Friedel-Crafts alkylation reaction using cyclohexene and an appropriate alkylating agent.
Final Coupling: The final step involves coupling the quinazolinone derivative with the cyclohexenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclohexenyl group may enhance the compound’s binding affinity or selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core and exhibit similar biological activities.
Cyclohexenyl Derivatives: Compounds such as 2-(1-cyclohexenyl)ethylamine and 2-(1-cyclohexenyl)ethanol share the cyclohexenyl group and may have similar chemical properties.
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is unique due to the combination of the quinazolinone core with the cyclohexenyl and dimethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical properties not observed in other similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-33-20-14-19(15-21(16-20)34-2)29-25(31)22-10-6-7-11-23(22)28(26(29)32)17-24(30)27-13-12-18-8-4-3-5-9-18/h6-8,10-11,14-16H,3-5,9,12-13,17H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUZJNJFFNBEBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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